Kinase Inhibition Profile Inferred from Patent Class: Pyridazine Carboxamide ALK/c-Met Inhibitors
The compound is encompassed within the Markush structures of US Patent 9,126,947 B2, which claims substituted pyridazine carboxamides as inhibitors of protein kinases, particularly ALK and c-Met [1]. While specific IC50 values for CAS 1396809-20-3 are not publicly disclosed in the patent, the patent asserts that exemplified compounds within this structural class exhibit enzyme inhibition at concentrations below 1 µM [1]. This provides a class-level inference of its potential potency relative to unrelated kinase chemotypes.
| Evidence Dimension | Kinase inhibitory activity (ALK/c-Met) |
|---|---|
| Target Compound Data | Not individually quantified in public domain; patent class claim <1 µM |
| Comparator Or Baseline | Exemplified patent compounds; non-kinase control |
| Quantified Difference | Not calculable without discrete assay data |
| Conditions | Biochemical kinase assay (patent-internal, undisclosed) |
Why This Matters
Establishes a plausible mechanism-based application space (kinase inhibition) for procurement, distinguishing it from structurally similar compounds with unknown biological function.
- [1] Substituted pyridazine carboxamide compounds. US Patent 9,126,947 B2. Filed 2011-10-07, issued 2015-09-08. View Source
